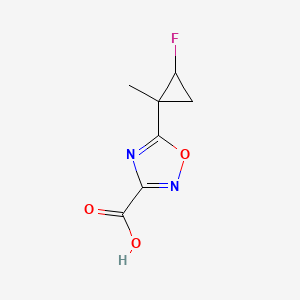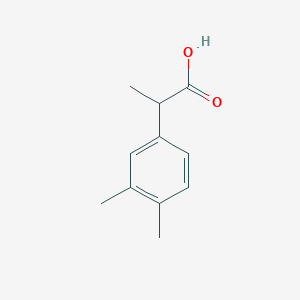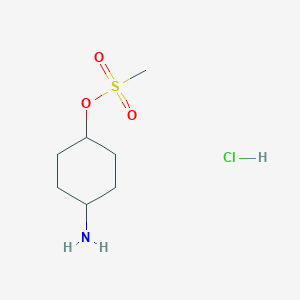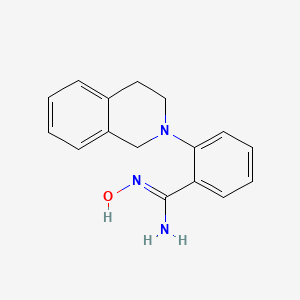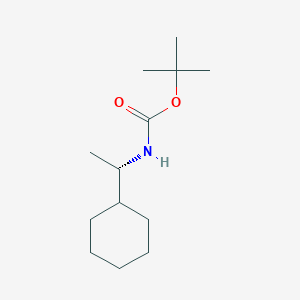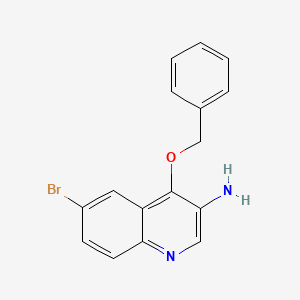
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position The compound also contains a pentan-3-ol chain attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpentan-3-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another synthetic route involves the alkylation of 2-bromo-5-methoxyphenol with a suitable alkylating agent such as 3-chloropentane. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or alkylation reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the pentan-3-ol chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methoxyphenyl)pentan-3-one or 3-(2-Bromo-5-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol.
Substitution: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol or 3-(2-Alkoxy-5-methoxyphenyl)pentan-3-ol.
Applications De Recherche Scientifique
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The hydroxyl group in the pentan-3-ol chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-5-methoxyphenyl)pentan-3-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-(2-Bromo-5-hydroxyphenyl)pentan-3-ol: Similar structure with a hydroxyl group instead of a methoxy group.
3-(2-Bromo-5-methoxyphenyl)butan-3-ol: Similar structure with a butan-3-ol chain instead of a pentan-3-ol chain.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity. The pentan-3-ol chain provides additional flexibility and potential for interactions with various targets.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
3-(2-bromo-5-methoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO2/c1-4-12(14,5-2)10-8-9(15-3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3 |
Clé InChI |
VHMWAJXRCSFKBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=C(C=CC(=C1)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


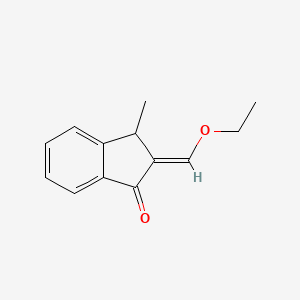
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
